4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a member of the sulfonamide family and has shown promising results in scientific studies.
Scientific Research Applications
Antidiabetic Activity
4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide's derivatives have been explored for their potential in treating diabetes through the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives. These compounds exhibited significant antidiabetic activity, as demonstrated by the α-amylase inhibition assay, highlighting their potential as therapeutic agents for diabetes management (Lalpara et al., 2021).
Anticancer Evaluation
Research into the synthesis, characterization, and anticancer evaluation of 1,3,4-oxadiazole derivatives has shown promising results. These compounds have been evaluated in vitro for their anticancer activities across various cancer cell lines, with some derivatives demonstrating moderate to high anticancer activity. This research opens avenues for the development of new anticancer therapies (Salahuddin et al., 2014).
Nematocidal Activity
Innovative research in the field of agriculture has led to the synthesis of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety showing significant nematocidal activity against Bursaphelenchus xylophilus. These findings could lead to the development of new nematicides, offering a potential solution for controlling nematode pests that affect crops (Liu et al., 2022).
Carbonic Anhydrase Inhibition
The compound and its derivatives have been investigated for their inhibitory activity against various carbonic anhydrase (CA) isoenzymes. These aromatic sulfonamides exhibited nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential as CA inhibitors. This research contributes to the development of treatments for conditions associated with dysregulated CA activity (Supuran et al., 2013).
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-4-13-26(14-5-2)32(28,29)19-11-9-16(10-12-19)20(27)23-22-25-24-21(31-22)17-7-6-8-18(15-17)30-3/h6-12,15H,4-5,13-14H2,1-3H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCZYBMMZZYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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